molecular formula C14H19NO3 B14011059 methyl 2-methyl-5-[[(2S)-1-methylazetidin-2-yl]methoxy]benzoate

methyl 2-methyl-5-[[(2S)-1-methylazetidin-2-yl]methoxy]benzoate

Katalognummer: B14011059
Molekulargewicht: 249.30 g/mol
InChI-Schlüssel: AUEMLWCIFTYSCD-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-methyl-5-[[(2S)-1-methylazetidin-2-yl]methoxy]benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a methyl group, and an azetidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-5-[[(2S)-1-methylazetidin-2-yl]methoxy]benzoate typically involves multiple steps:

    Formation of the Benzoate Ester: The initial step involves the esterification of 2-methyl-5-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.

    Introduction of the Azetidine Ring: The azetidine ring is introduced through a nucleophilic substitution reaction. This involves reacting the benzoate ester with 2-azetidinone in the presence of a base such as sodium hydride.

    Methylation: The final step involves the methylation of the azetidine nitrogen using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-methyl-5-[[(2S)-1-methylazetidin-2-yl]methoxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles such as amines or thiols can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride as a base and various nucleophiles.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted azetidine derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 2-methyl-5-[[(2S)-1-methylazetidin-2-yl]methoxy]benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it useful in the development of novel polymers and materials with specific properties.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.

Wirkmechanismus

The mechanism of action of methyl 2-methyl-5-[[(2S)-1-methylazetidin-2-yl]methoxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can interact with active sites of enzymes, inhibiting their activity. Additionally, the benzoate ester can bind to receptor sites, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2-methoxy-5-sulfamoylbenzoate
  • Methyl 2-methoxy-5-(methylsulfonyl)benzoate

Uniqueness

Methyl 2-methyl-5-[[(2S)-1-methylazetidin-2-yl]methoxy]benzoate is unique due to the presence of the azetidine ring, which imparts specific chemical and biological properties not found in similar compounds. This makes it particularly valuable in medicinal chemistry for the development of drugs with targeted actions.

Eigenschaften

Molekularformel

C14H19NO3

Molekulargewicht

249.30 g/mol

IUPAC-Name

methyl 2-methyl-5-[[(2S)-1-methylazetidin-2-yl]methoxy]benzoate

InChI

InChI=1S/C14H19NO3/c1-10-4-5-12(8-13(10)14(16)17-3)18-9-11-6-7-15(11)2/h4-5,8,11H,6-7,9H2,1-3H3/t11-/m0/s1

InChI-Schlüssel

AUEMLWCIFTYSCD-NSHDSACASA-N

Isomerische SMILES

CC1=C(C=C(C=C1)OC[C@@H]2CCN2C)C(=O)OC

Kanonische SMILES

CC1=C(C=C(C=C1)OCC2CCN2C)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.